3-Amino-4-butylisoxazol-5(2H)-one

Description

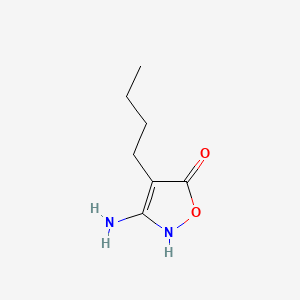

Structure

3D Structure

Properties

CAS No. |

17399-71-2 |

|---|---|

Molecular Formula |

C7H12N2O2 |

Molecular Weight |

156.185 |

IUPAC Name |

3-amino-4-butyl-2H-1,2-oxazol-5-one |

InChI |

InChI=1S/C7H12N2O2/c1-2-3-4-5-6(8)9-11-7(5)10/h9H,2-4,8H2,1H3 |

InChI Key |

OVRGSVQHDGZKNC-UHFFFAOYSA-N |

SMILES |

CCCCC1=C(NOC1=O)N |

Synonyms |

3-Isoxazolin-5-one,3-amino-4-butyl-(8CI) |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 3 Amino 4 Butylisoxazol 5 2h One

Reactivity of the Isoxazolone Ring System

The isoxazolone ring in 3-Amino-4-butylisoxazol-5(2H)-one is a key determinant of its reactivity. The presence of multiple heteroatoms and unsaturation makes it susceptible to various transformations. A crucial reaction of the isoxazole (B147169) ring is its reductive ring-opening. For instance, iron-catalyzed reductive ring-opening of 3,5-disubstituted isoxazoles can be achieved using aged N-methyl-2-pyrrolidone (NMP*) as a hydrogen donor, a process that proceeds via transfer hydrogenation. cuny.edu This cleavage of the heterocyclic ring yields versatile synthetic intermediates like β-enaminones and 1,3-diketones, which are valuable in the synthesis of pharmaceuticals and natural products. cuny.edu

The stability and reactivity of the isoxazole ring can be influenced by the substituents attached to it. The regioselectivity of reactions such as cycloadditions is also a critical aspect of isoxazole chemistry. For example, the [2+3] cycloaddition of nitrile oxides with alkenes or alkynes is a common method for synthesizing isoxazoles, and the regiochemical outcome can be controlled by the nature of the reactants and reaction conditions. rsc.orgnih.gov

Chemical Transformations at the Amino Group of this compound

The amino group at the 3-position of the isoxazolone ring is a primary site for chemical modifications, allowing for the synthesis of a diverse range of derivatives. This amino group can undergo various reactions typical of primary amines.

One of the fundamental reactions is acylation . For example, the amino group can be acylated with agents like chloroacetyl chloride to form the corresponding N-substituted acetamide (B32628) derivatives. nih.gov This transformation is often carried out in the presence of a base such as triethylamine (B128534) (TEA) in a suitable solvent like chloroform. nih.gov The resulting acylated products can serve as intermediates for further functionalization.

Another important transformation is the formation of ureas and thioureas . The amino group can react with isocyanates or isothiocyanates to yield the corresponding urea (B33335) or thiourea (B124793) derivatives. For instance, reaction with phenylisothiocyanate in ethanol (B145695) can produce the phenylthioureido derivative. nih.gov These derivatives are of interest in medicinal chemistry due to their potential biological activities.

Furthermore, the amino group can act as a nucleophile in substitution reactions. It can displace leaving groups in other molecules, leading to the formation of new carbon-nitrogen bonds. For example, it can react with chloroacetamido derivatives to form more complex structures. nih.gov The reactivity of the amino group can be modulated by protecting groups, such as the Boc (tert-butoxycarbonyl) group, which can be subsequently removed under specific conditions to liberate the free amine for further reactions. rsc.org

Modifications and Reactions Involving the Butyl Moiety

In specific synthetic strategies, the butyl group could be a target for modification, although such reactions are less common compared to those involving the amino group or the isoxazolone ring. For instance, radical halogenation could potentially introduce a functional group onto the butyl chain, opening up avenues for further derivatization. However, controlling the regioselectivity of such reactions would be a significant challenge. The primary role of the butyl group is often to provide a specific lipophilic character to the molecule, which can be important for its biological activity and pharmacokinetic properties.

Ring-Opening and Rearrangement Reactions

Isoxazole rings are known to undergo a variety of ring-opening and rearrangement reactions, often under thermal or catalytic conditions. These transformations can lead to the formation of different heterocyclic systems or open-chain compounds.

One notable rearrangement is the Boulton-Katritzky rearrangement , which involves the rearrangement of heterocyclic systems containing a side chain with a Z=Y-X-H moiety. chim.it While not directly documented for this compound, analogous rearrangements in other isoxazole systems suggest its potential.

Another type of rearrangement is the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism . This has been observed in the thermal rearrangement of related chromeno[2,3-b]pyridines, where a nucleophile (like DMSO) attacks the heterocyclic ring, leading to ring opening and subsequent closure to form a new ring system. mdpi.com

Reductive ring-opening, as mentioned earlier, is a significant reaction pathway for the isoxazole core. cuny.edu This transformation is synthetically valuable as it provides access to acyclic structures with functionalities that can be further manipulated. The conditions for these ring-opening reactions, such as the choice of catalyst and solvent, are crucial for determining the reaction's outcome and efficiency. cuny.edu

Multi-Component Reactions (MCRs) Involving this compound as a Building Block

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. tcichemicals.comfrontiersin.org this compound, with its reactive amino group, is a valuable building block for such reactions.

Aminoazoles, a class of compounds to which 3-aminoisoxazoles belong, are frequently used as key components in MCRs for the synthesis of fused heterocyclic systems. nih.gov For example, 3-amino-5-methylisoxazole (B124983) has been utilized in a three-component Domino reaction with mercaptoacetic acid and various substituted aromatic aldehydes to synthesize novel isoxazolo[2,3-c] rsc.orgscirp.orgthiadiazepin-2-ones. scirp.org This reaction proceeds in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA). scirp.org

Similarly, this compound can be envisioned to participate in various MCRs, such as the Biginelli or Hantzsch-type reactions, or variations thereof, to generate libraries of complex molecules with potential biological activities. The amino group can react with aldehydes and β-dicarbonyl compounds or other suitable reaction partners to form diverse heterocyclic scaffolds. nih.gov The efficiency and atom economy of MCRs make them an attractive strategy for drug discovery and development. tcichemicals.comfrontiersin.org

Mechanistic Investigations of Derivatization Pathways

Understanding the mechanisms of the derivatization pathways of this compound is crucial for optimizing reaction conditions and designing new synthetic routes. Mechanistic studies often involve a combination of experimental techniques and computational simulations.

For instance, in the context of enzyme inhibition, the mechanism of action of related compounds has been investigated in detail. The inactivation of enzymes like γ-aminobutyric acid aminotransferase (GABA-AT) by mechanism-based inactivators often involves the formation of a Schiff base with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, followed by a series of transformations that lead to irreversible covalent modification of the enzyme. nih.govnih.gov

The proposed mechanism for the inactivation of GABA-AT by a related fluorinated cyclopentane (B165970) analogue involves the formation of a Schiff base, followed by deprotonation and elimination of a fluoride (B91410) ion to generate a reactive imine intermediate. This intermediate can then be attacked by a nucleophilic residue in the enzyme's active site, leading to inactivation. nih.gov

In the synthesis of derivatives, the reaction mechanism can dictate the regioselectivity and stereoselectivity of the outcome. For example, in the synthesis of 3,5-disubstituted isoxazoles, the reaction of β-oxo dithioesters with amines and hydroxylamine (B1172632) has been shown to proceed through an in situ generated β-oxothioamide, which then undergoes nucleophilic attack and cyclization. The mechanism has been established experimentally and aligns with the Hard and Soft (Lewis) Acid and Base (HSAB) theory. researchgate.net

Theoretical and Computational Studies on 3 Amino 4 Butylisoxazol 5 2h One

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. researchgate.net For 3-Amino-4-butylisoxazol-5(2H)-one, these calculations can elucidate the distribution of electrons, identify reactive sites, and quantify molecular properties.

Detailed Research Findings: DFT calculations are commonly performed using functionals like B3LYP combined with basis sets such as 6-31G(d) or 6-311+G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netnih.govmdpi.com Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net

The electronic structure of this compound is characterized by the interplay between the electron-donating amino group and the electron-withdrawing isoxazolone ring. The nitrogen and oxygen heteroatoms introduce significant polarity. A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution, highlighting electron-rich regions (typically around the carbonyl oxygen and amino nitrogen) susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack.

Key electronic properties derived from quantum chemical calculations for isoxazole (B147169) derivatives often include ionization potential, electron affinity, electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). researchgate.net These descriptors provide a quantitative measure of the molecule's reactivity.

Table 1: Calculated Electronic Properties of this compound (Illustrative) Note: These values are illustrative and would be derived from specific DFT calculations (e.g., at the B3LYP/6-311+G(d,p) level).

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | -1.2 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 3.5 D | Measure of overall molecular polarity |

| Electronegativity (χ) | 3.85 eV | Global electronic chemical potential |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution |

Conformational Analysis and Molecular Geometry Optimization

The flexibility of the butyl group attached to the isoxazolone ring means that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (i.e., the lowest energy conformers) and the energy barriers to rotation around single bonds. nih.gov

Detailed Research Findings: Geometry optimization is the initial step, where computational methods calculate the bond lengths, bond angles, and dihedral angles that correspond to a minimum energy structure. nih.gov For the target molecule, the primary focus of conformational analysis would be the rotation around the C4-C(butyl) bond and the subsequent bonds within the butyl chain. The presence of substituents can create rotational barriers due to steric hindrance or electronic repulsion. nih.gov

Potential energy surface (PES) scans are performed by systematically rotating a specific dihedral angle (e.g., N-C4-Cα-Cβ of the butyl group) and calculating the energy at each step. mdpi.com This process identifies low-energy conformers and the transition states that separate them. The results typically show that staggered conformations are more stable than eclipsed conformations due to reduced steric strain. The most stable conformer represents the most probable structure of the molecule in the gas phase or in non-polar solvents.

Table 2: Illustrative Rotational Barriers for the Butyl Group Note: Values are hypothetical, representing typical energy differences found in alkane chains.

| Rotation Axis | Conformation | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| C4-Cα (Butyl) | Anti (Staggered) | 0.0 | Most stable, minimal steric hindrance. |

| Syn (Eclipsed) | ~4.0 - 6.0 | Highest energy, significant steric clash. | |

| Cα-Cβ (Butyl) | Gauche (Staggered) | ~0.9 | Slightly higher in energy than anti. |

| Eclipsed | ~3.5 | High energy due to steric interactions. |

Molecular Dynamics (MD) Simulations of this compound and Its Interactions

While quantum mechanics is ideal for studying static electronic properties, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. mdpi.com MD simulations can model the movement of the compound in a solvent or its interaction with a biological target, providing insights into its structural stability and binding mechanisms. nih.govnih.gov

Detailed Research Findings: An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with water molecules to study its solvation and conformational dynamics in an aqueous environment. The simulation tracks the trajectory of each atom over nanoseconds, governed by a force field. arabjchem.org

Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

Radius of Gyration (Rg): To measure the compactness of the molecule, indicating if it remains in a folded or extended state. mdpi.com

Solvent Accessible Surface Area (SASA): To quantify the exposure of different parts of the molecule to the solvent.

Radial Distribution Functions: To understand the solvation shell structure around specific atoms or functional groups.

If a potential protein target were identified, MD simulations of the ligand-protein complex could be performed. mdpi.com These simulations are crucial for calculating binding free energy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), which helps to rationalize the binding affinity and identify key interacting residues. nih.gov

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry allows for the a priori prediction of various spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectra. bohrium.com These predictions are invaluable for confirming the identity and structure of a synthesized compound by comparing theoretical spectra with experimental data. nih.gov

Detailed Research Findings:

NMR Spectra: 1H and 13C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often at the DFT level. researchgate.net The accuracy of these predictions has improved significantly, making them a reliable tool for structure verification. rsc.org For this compound, calculations would predict distinct signals for the protons and carbons of the isoxazolone ring and the butyl chain.

IR Spectra: The vibrational frequencies and their corresponding intensities can be computed from a frequency calculation following geometry optimization. researchgate.net The calculated IR spectrum shows characteristic peaks for functional groups, such as the C=O stretch of the lactam, the N-H stretches of the amino group, and C-H stretches of the butyl chain. researchgate.netumass.edu

UV-Visible Spectra: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic excitation energies and oscillator strengths, which correspond to the λ_max and intensity of absorption bands in a UV-Vis spectrum. researchgate.netornl.gov The predicted spectrum for this compound would likely show absorptions in the UV region related to π→π* and n→π* transitions within the isoxazolone chromophore.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Feature | Predicted Value | Assignment |

|---|---|---|---|

| 1H NMR (ppm) | Singlet | ~5.0-6.0 | NH2 protons |

| Triplet | ~2.5-3.0 | -CH2- attached to C4 | |

| Multiplets/Triplet | ~0.9-1.6 | Remaining butyl chain protons | |

| 13C NMR (ppm) | Carbonyl | ~170-175 | C5=O |

| Olefinic/Aromatic | ~155-165 | C3-NH2 | |

| Alkyl | ~13-35 | Butyl chain carbons | |

| IR (cm-1) | Strong | ~1680-1720 | C=O stretch (lactam) |

| Medium | ~3200-3400 | N-H stretch (amino) | |

| UV-Vis (nm) | λmax | ~220-260 | π→π* transition |

Computational Elucidation of Reaction Pathways and Energetics

Computational methods can map out the entire energy profile of a chemical reaction, from reactants to products, including the high-energy transition states. researchgate.net This is particularly useful for understanding the mechanism and feasibility of the synthesis of this compound.

Detailed Research Findings: The synthesis of isoxazolone rings can proceed through various routes, such as the [3+2] cycloaddition of a nitrile oxide with an appropriate dipolarophile. mdpi.comnanobioletters.com DFT calculations can be used to model these reaction pathways. By locating the transition state structures and calculating their energies, the activation energy (Ea) for each step can be determined. mdpi.com Comparing the activation energies of competing pathways allows for the prediction of the major reaction product.

Biological Activities and Molecular Mechanisms of 3 Amino 4 Butylisoxazol 5 2h One Research Focused

Structure-Activity Relationship (SAR) Studies of 3-Amino-4-butylisoxazol-5(2H)-one Analogs

The biological activity of isoxazole (B147169) derivatives is intricately linked to the nature and position of substituents on the heterocyclic ring. nih.gov While direct SAR studies on this compound are not available, analysis of related compounds allows for informed postulations.

Research on various isoxazole analogs has demonstrated that modifications at the C3, C4, and C5 positions significantly impact their biological profiles.

Substitution at the 3-position: The presence of an amino group at the C3 position, as in 3-aminoisoxazole (B106053), is a common feature in many biologically active molecules. This group can act as a crucial hydrogen bond donor, interacting with biological targets. researchgate.netnih.gov

Substitution at the 4-position: The substituent at the C4 position can greatly influence the reactivity and electronic properties of the isoxazole ring. Studies on 4-substituted isoxazoles have shown that electron-withdrawing groups in this position can enhance the molecule's character as a Michael acceptor, which can be crucial for its mechanism of action. researchgate.net The butyl group in this compound, being an electron-donating alkyl group, would likely modulate the electronic profile of the ring in a different manner, potentially favoring hydrophobic interactions within a target's binding site. Research on 3,4-diaryl isoxazoles has shown that substitutions at the 4-position can lead to potent inhibitors of enzymes like p38α MAP kinase and CK1δ. nih.gov

Substitution at the 5-position: The carbonyl group at the C5 position in the isoxazol-5(2H)-one ring system is a key functional group that can participate in hydrogen bonding and other polar interactions. The tautomeric nature of the 3-aminoisoxazol-5(2H)-one ring system further adds to its potential for diverse interactions with biological macromolecules.

The following table summarizes the observed influence of substituent variations on the biological activity of different isoxazole analogs.

| Analog Class | Substituent Variation | Observed Impact on Biological Activity | Reference |

| 4-Substituted Isoxazoles | Electron-withdrawing groups at C4 | Enhanced Michael acceptor character | researchgate.net |

| 3,4-Diaryl Isoxazoles | Varied aryl groups at C3 and C4 | Potent inhibition of p38α MAP kinase and CK1δ | nih.gov |

| 3-Amino-benzo[d]isoxazoles | Various substitutions | Inhibition of tyrosine kinase c-Met | nih.gov |

| 3,5-Disubstituted Isoxazoles | Trifluoromethyl vs. methyl groups | Trifluoromethyl groups enhanced growth inhibition | nih.gov |

Pharmacophore modeling is a powerful tool in drug discovery to identify the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov For this compound, a hypothetical pharmacophore model can be proposed based on its structural features:

Hydrogen Bond Donor: The amino group at the C3 position.

Hydrogen Bond Acceptor: The carbonyl oxygen at the C5 position and the nitrogen atom in the isoxazole ring.

Hydrophobic Feature: The butyl group at the C4 position.

This combination of features suggests that the molecule could interact with binding sites that have complementary hydrogen bonding and hydrophobic pockets. The design of new ligands based on this scaffold would involve modifying the butyl chain to optimize hydrophobic interactions and introducing further substituents to explore additional binding interactions.

Mechanism of Action Elucidation at the Molecular Level

The mechanism of action of isoxazole derivatives is diverse and target-dependent. nih.gov Based on the activities reported for analogous compounds, several potential molecular mechanisms can be postulated for this compound.

Isoxazole-containing compounds have been identified as inhibitors of various enzymes, including cyclooxygenases (COX), protein kinases, and topoisomerases. nih.govnih.gov For instance, certain 4,5-diphenyl-4-isoxazolines with a methyl group at C3 have shown selective COX-2 inhibitory activity. nih.gov It is plausible that this compound could exhibit inhibitory activity against a specific enzyme, where the butyl group might occupy a hydrophobic pocket in the active site.

Furthermore, some isoxazole derivatives have been found to modulate the activity of receptors. For example, certain 3,4-diaryl isoxazoles act as dual inhibitors of p38α MAP kinase and CK1δ. nih.gov The specific biological targets of this compound would need to be identified through comprehensive screening and molecular studies.

Applications in Chemical Biology as Molecular Probes and Tools

The isoxazole scaffold can be a valuable component in the design of chemical probes to study biological processes. The inherent fluorescence of some polycyclic isoxazole derivatives makes them suitable for use as fluorescent probes. researchgate.net By attaching a fluorophore to the this compound core, or by exploiting its intrinsic fluorescence if any, it could potentially be used to visualize and track biological targets in living cells.

Moreover, the reactivity of the isoxazole ring, particularly when activated by certain substituents, can be harnessed to design activity-based probes for enzyme profiling. The potential Michael acceptor character of the isoxazol-5(2H)-one ring could be exploited for covalent labeling of target proteins.

Analytical Methodologies for Research and Characterization of 3 Amino 4 Butylisoxazol 5 2h One

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of 3-Amino-4-butylisoxazol-5(2H)-one by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed carbon-hydrogen framework.

¹H NMR (Proton NMR) provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For isoxazole (B147169) derivatives, the chemical shifts (δ) of protons are influenced by the substituents on the ring. ipb.pt For instance, in related 3-aminoisoxazole (B106053) structures, the protons of the amino group typically appear as a broad signal, while the protons of the butyl group would exhibit characteristic splitting patterns and chemical shifts corresponding to their positions (e.g., -CH2-, -CH3). clockss.orgnih.gov

¹³C NMR (Carbon-13 NMR) complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, with its chemical shift indicating its electronic environment. The carbonyl carbon (C=O) of the isoxazolone ring is expected to resonate at a significantly downfield position (lower chemical shift) compared to the other carbons. ipb.ptmdpi.com

Table 1: Representative NMR Data for Isoxazole Derivatives

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 0.9 - 1.7 | m | Butyl group (-CH2CH2CH3) |

| ¹H | 2.5 - 3.5 | t | Butyl group (-CH2- attached to ring) |

| ¹H | 5.0 - 6.0 | br s | Amino group (-NH2) |

| ¹³C | 13 - 35 | - | Butyl group carbons |

| ¹³C | 90 - 110 | - | C4 of isoxazole ring |

| ¹³C | 150 - 170 | - | C3 and C5 of isoxazole ring |

| ¹³C | 170 - 185 | - | Carbonyl carbon (C=O) |

Note: This table provides expected ranges based on similar structures. Actual values for this compound would need to be determined experimentally.

Mass Spectrometry (MS) Applications (ESI-MS)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing polar molecules like this compound.

In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, charged molecular ions ([M+H]⁺ or [M-H]⁻) are formed. The mass-to-charge ratio (m/z) of these ions is then measured, providing the molecular weight of the compound. scirp.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. nih.gov Fragmentation patterns observed in the mass spectrum can also offer structural information.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds and functional groups vibrate at characteristic frequencies. For this compound, key IR absorption bands would include:

N-H stretching of the amino group, typically appearing as one or two bands in the region of 3300-3500 cm⁻¹. clockss.org

C-H stretching of the butyl group, observed around 2850-2960 cm⁻¹. clockss.org

C=O stretching of the carbonyl group in the isoxazolone ring, which is expected to be a strong absorption in the range of 1700-1800 cm⁻¹. clockss.org

C=N and C=C stretching of the isoxazole ring, appearing in the 1500-1650 cm⁻¹ region. clockss.org

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The wavelength of maximum absorbance (λmax) is characteristic of the chromophoric system. Isoxazole and its derivatives typically exhibit absorption maxima in the UV region. researchgate.netresearchgate.net The position and intensity of the λmax can be influenced by the substituents on the ring and the solvent used. researchgate.net

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from reaction mixtures and for determining its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. who.int For the analysis of this compound, a reversed-phase HPLC method would likely be employed. nih.gov In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The retention time of the compound is a key parameter for its identification and quantification. The purity of the compound can be determined by the area of its peak relative to the total area of all peaks in the chromatogram. google.comgoogle.com

Table 2: Typical HPLC Parameters for Analysis of Related Compounds

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 mm x 250 mm |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Note: These are general parameters and would need to be optimized for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to its polar nature, derivatization can be employed to increase its volatility and thermal stability, making it amenable to GC-MS analysis. sigmaaldrich.com Derivatization involves chemically modifying the analyte, for instance, by silylating the amino group. sigmaaldrich.comjfda-online.com

The gas chromatograph separates the derivatized compound from other components in the mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component, allowing for their identification. nih.govmdpi.com This technique is highly sensitive and can be used for both qualitative and quantitative analysis.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides unambiguous evidence of molecular connectivity, conformation, and intermolecular interactions, which are critical for understanding the compound's physical and chemical properties. The process begins with the growth of a high-quality single crystal of this compound, which can be the most challenging step in the analysis. nih.gov

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule. From this map, the positions of individual atoms can be determined, yielding a detailed molecular structure.

While specific crystallographic data for this compound is not publicly available, data for the closely related structural isomer, 3-amino-5-tert-butylisoxazole (B1265968), exists and illustrates the type of information that would be obtained. nih.gov For such a crystal structure, the analysis would provide key parameters as shown in the interactive table below.

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95° |

| Bond Lengths | The distances between bonded atoms (e.g., C-N, C=O). | C-N: ~1.35 Å, C=O: ~1.22 Å |

| Bond Angles | The angles between adjacent bonds. | O-C-N: ~110° |

| Hydrogen Bonding | Identifies intermolecular hydrogen bonds that stabilize the crystal packing. | N-H···O interactions |

This detailed structural information is invaluable for confirming the successful synthesis of this compound and for computational modeling studies.

Elemental Analysis (CHN) for Compound Characterization

Elemental analysis, specifically CHN analysis, is a cornerstone technique for verifying the elemental composition of a synthesized compound. measurlabs.com This method determines the weight percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimental results are then compared with the theoretically calculated percentages for the proposed molecular formula, C₈H₁₄N₂O₂. A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity. huji.ac.il

The analysis is performed using a CHN elemental analyzer, where a small, precisely weighed sample of this compound is combusted at high temperatures in an oxygen-rich atmosphere. measurlabs.comhuji.ac.il This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These combustion products are then separated and quantified using techniques such as gas chromatography with a thermal conductivity detector. measurlabs.com

The expected elemental composition for this compound is presented in the table below. For a synthesized sample, the experimentally determined values are expected to be within ±0.4% of the theoretical values, which is the generally accepted margin of error for this technique. huji.ac.il

| Element | Theoretical (%) | Found (%) (Example) |

|---|---|---|

| Carbon (C) | 56.45 | 56.52 |

| Hydrogen (H) | 8.29 | 8.35 |

| Nitrogen (N) | 16.46 | 16.41 |

Advanced Hyphenated Techniques in Research Analysis

In modern analytical chemistry, hyphenated techniques, which combine two or more analytical methods, are powerful tools for the separation, detection, and identification of chemical compounds in complex mixtures. For the analysis of this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) would be particularly valuable.

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly suitable for the analysis of polar and non-volatile compounds like this compound. In this technique, the compound is first separated from impurities on a liquid chromatography column. The eluent from the column is then introduced into a mass spectrometer, which provides mass information for the separated components. This allows for the confirmation of the molecular weight of the target compound and the identification of any synthesis-related impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, potentially after derivatization of the compound to increase its volatility. huji.ac.il Similar to LC-MS, GC separates the components of a mixture, which are then analyzed by a mass spectrometer. GC-MS is particularly effective for identifying volatile impurities that may be present in the sample. huji.ac.il

The data obtained from these hyphenated techniques, such as retention times from the chromatography and mass-to-charge ratios from the mass spectrometry, provide a comprehensive profile of the sample's purity and can be used to develop and validate quantitative analytical methods.

Potential Applications of 3 Amino 4 Butylisoxazol 5 2h One in Chemical and Biological Research

Role as a Synthetic Intermediate and Building Block in Organic Synthesis

The structure of 3-Amino-4-butylisoxazol-5(2H)-one makes it a potentially valuable building block for the synthesis of more complex molecules. Isoxazol-5(4H)-ones are recognized as possessing multiple reaction sites and serve as precursors for a variety of other heterocyclic compounds. researchgate.net The presence of a primary amino group at the 3-position offers a reactive handle for a wide array of chemical transformations, including acylation, alkylation, and arylation, enabling the construction of diverse molecular libraries.

The general class of aminoisoxazoles has been described as a source of "valuable building blocks for drug discovery and peptidomimetics." rsc.org Practical, large-scale syntheses for aminoisoxazoles have been developed, underscoring their importance as intermediates. rsc.org The synthesis of related 3,4-disubstituted isoxazol-5(4H)-ones is often achieved through efficient, one-pot, three-component reactions involving β-ketoesters, hydroxylamine (B1172632), and various aldehydes. researchgate.netmdpi.comias.ac.in For this compound, a similar synthetic strategy could be envisioned, potentially starting from a β-ketoester bearing a butyl group.

The isoxazolone core itself can undergo various reactions. For instance, the nitrogen atom in the ring and the exocyclic amino group can exhibit different reactivities, allowing for selective functionalization. The butyl group at the 4-position would be expected to influence the solubility and conformational properties of any resulting derivatives, a feature that can be exploited in designing molecules with specific physical or biological characteristics.

Table 1: Synthetic Methodologies for Related Isoxazol-5(4H)-one Derivatives

| Catalyst/Method | Reactants | Product Type | Yield | Reference |

| L-valine (organocatalyst) | Alkylacetoacetates, hydroxylamine hydrochloride, aldehydes | (Z)-4-aryl(alkyl)idene-3-alkylisoxazol-5(4H)-ones | 74-97% | ias.ac.in |

| Propylamine-functionalized cellulose | Hydroxylamine hydrochloride, aryl/heteroaryl aldehydes, ethyl 3-oxohexanoate | 3-propyl-4-aryl(alkyl)idene-isoxazol-5(4H)-ones | Good to high | mdpi.com |

| Potassium 2,5-dioxoimidazolidin-1-ide | Substituted aldehydes, hydroxylamine hydrochloride, butyryl acetoacetate | 4-Arylidene-3-propylisoxazol-5(4H)-ones | Good to high | eurekaselect.com |

| p-Toluenesulfonic acid (PTSA) | Ethyl benzoylacetate, hydroxylamine, aromatic aldehyde, malononitrile | Functionalized isoxazol-5(2H)-ones | Not specified | ijcce.ac.ir |

Development of Novel Chemical Probes and Biological Tools

Chemical probes are essential tools for elucidating biological pathways and validating new drug targets. These small molecules are designed to interact specifically with a protein of interest. The development of such probes often requires a modular synthesis where a central scaffold is functionalized with reactive groups and reporter tags.

Given its structure, this compound could serve as a central scaffold for creating chemical probes. The primary amino group is a particularly useful feature, providing a convenient point for attaching:

Reporter Tags: Such as fluorophores or biotin (B1667282) for visualization or affinity purification.

Reactive Groups: Such as photo-affinity labels (e.g., diazirines) or warheads for covalent modification of the target protein.

The isoxazole (B147169) ring itself is a known pharmacophore found in many biologically active compounds, making it a suitable starting point for probe design. solubilityofthings.com The butyl group can be tailored to enhance binding affinity and selectivity by occupying hydrophobic pockets in a target protein. By systematically modifying the butyl chain and functionalizing the amino group, a library of potential probes could be generated to target specific proteins. While no studies have explicitly used this compound for this purpose, its structural components are well-suited for the principles of chemical probe development.

Contribution to Lead Compound Discovery (pre-clinical, conceptual)

The isoxazole motif is a well-established "privileged structure" in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Compounds containing this ring system exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects. ijcce.ac.ir

Conceptually, this compound represents a valuable starting point for lead compound discovery. The process of drug discovery often involves synthesizing and screening libraries of compounds based on a core scaffold. The 3-aminoisoxazolone core of this molecule offers multiple points for diversification:

The Amino Group (C3): Can be converted into a variety of amides, ureas, sulfonamides, or other functional groups to explore interactions with a biological target.

The Butyl Group (C4): The length and branching of this alkyl chain can be varied to optimize van der Waals interactions and tune the compound's lipophilicity, which affects its pharmacokinetic properties.

The Ring Nitrogen (N2): Alkylation at this position could introduce further diversity and modulate the electronic properties of the ring system.

A notable example of a related compound in lead discovery is 3-amino-5-tert-butylisoxazole (B1265968), which has been used as a key intermediate in the synthesis of potent kinase inhibitors and as an intermediate for herbicides. google.comsigmaaldrich.com This demonstrates the potential of the aminoisoxazole scaffold to generate molecules with significant biological activity. Therefore, this compound is a promising, albeit conceptual, candidate for inclusion in screening libraries aimed at discovering new therapeutic agents.

Potential in Materials Science Research

While the primary applications of isoxazole derivatives are in the life sciences, some have found utility in materials science. For instance, isoxazole-based compounds have been investigated for applications in optical recording and as merocyanine (B1260669) dyes. ijcce.ac.ir The synthesis of highly organosoluble metal complexes from isoxazole-derived ligands for use in thin films has also been reported, suggesting potential in optical and electronic applications.

The specific molecule this compound possesses both polar (amino and carbonyl groups) and non-polar (butyl chain) functionalities. This amphiphilic character could potentially lead to interesting self-assembly properties in solution or in the solid state, a key characteristic for the development of liquid crystalline materials. The ability of the amino and carbonyl groups to form hydrogen bonds could direct the formation of ordered supramolecular structures. While this remains a hypothetical application, the molecular structure of this compound contains the necessary features to warrant exploratory research in this area.

Precursor in Medicinal Chemistry Research for Scaffold Development (without direct clinical application)

In medicinal chemistry, a precursor is a compound that serves as a starting point for the synthesis of more elaborate molecules, particularly for the development of novel molecular scaffolds. rsc.org The term "scaffold" refers to the core structure of a molecule upon which various substituents are appended to create a library of analogs for biological screening.

This compound is well-positioned to act as such a precursor. The isoxazolone ring is a stable and synthetically versatile scaffold. researchgate.net The primary amino group allows for its incorporation into larger, more complex structures. For example, it could be coupled to other heterocyclic systems or used in peptide synthesis to create peptidomimetics, which are compounds that mimic the structure and function of peptides but with improved stability or oral bioavailability. rsc.org

Research on related compounds has shown that 5-amino-3-methyl-isoxazole-4-carboxylic acid can be used as a non-proteinogenic amino acid in solid-phase peptide synthesis. nih.gov This highlights the utility of the aminoisoxazole scaffold in building complex, biologically relevant molecules. By serving as a foundational piece, this compound can contribute to the generation of novel chemical entities for early-stage drug discovery research, even if the precursor itself does not have direct clinical applications.

Future Research Directions and Unexplored Avenues for 3 Amino 4 Butylisoxazol 5 2h One

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of isoxazole (B147169) derivatives has traditionally relied on methods that are often efficient but may not align with the principles of green chemistry. Future research should prioritize the development of more sustainable and efficient synthetic routes to 3-amino-4-butylisoxazol-5(2H)-one.

Recent advancements in the synthesis of related heterocyclic compounds have highlighted the utility of microwave-assisted synthesis, ultrasound, and mechanochemical reactions. mdpi.com These methods offer significant advantages over conventional techniques, including reduced reaction times, lower energy consumption, and often higher yields. mdpi.com For instance, the synthesis of benzoxazole (B165842) derivatives, another important heterocyclic scaffold, has been successfully achieved with excellent yields using these green methodologies. mdpi.com

Furthermore, the use of environmentally benign solvents, such as water or deep eutectic solvents (DES), should be explored. mdpi.comnih.gov One-pot, multi-component reactions are another promising strategy, as they can streamline the synthetic process and reduce waste. scielo.org.zaresearchgate.net The development of a one-pot synthesis for this compound, possibly from simple starting materials, would represent a significant step forward.

| Synthetic Approach | Potential Advantages | Relevant Examples for Isoxazole/Related Heterocycles |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Synthesis of benzoxazole derivatives mdpi.com |

| Ultrasound-Promoted Reactions | Enhanced reaction rates, milder conditions | Synthesis of benzoxazole derivatives mdpi.com |

| Mechanochemistry | Solvent-free or low-solvent conditions, high efficiency | Synthesis of benzoxazole derivatives mdpi.com |

| Deep Eutectic Solvents (DES) | Biodegradable, low-cost, and non-toxic reaction media | Synthesis of benzoxazole derivatives mdpi.com |

| One-Pot, Multi-Component Reactions | Increased efficiency, reduced waste, simplified workup | Synthesis of dihydrophthalazine-1,4-diones researchgate.netresearchgate.net and pyridazines scielo.org.za |

| Catalysis | Use of novel catalysts to improve selectivity and efficiency | Rh(III)-catalyzed annulation of 3-aryl-5-isoxazolones acs.org, Palladium-catalyzed insertion reactions acs.org |

In-Depth Mechanistic Studies of Chemical Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing protocols and designing novel chemical reactions. Future research should focus on elucidating the intricate details of these processes.

For example, the regioselectivity of hydroxylamine (B1172632) addition to α,β-acetylenic ketones, a common method for constructing the isoxazole ring, is highly dependent on reaction conditions. mdpi.com Detailed mechanistic studies, potentially employing computational methods, could provide valuable insights into the factors governing this selectivity, allowing for more precise control over the reaction outcome.

Furthermore, investigating the reactivity of the isoxazolone ring itself is a key area for future exploration. The ring can undergo various transformations, such as ring-opening and cycloaddition reactions. acs.orgresearchgate.net Understanding the mechanisms of these reactions will enable the use of this compound as a versatile building block for the synthesis of more complex molecules.

Advanced Computational Modeling for Structure-Function Relationships

Computational modeling is an indispensable tool in modern drug discovery and materials science. nih.gov For this compound, advanced computational studies can provide deep insights into its structure-function relationships, guiding the design of new derivatives with enhanced properties.

Molecular docking studies can be employed to predict the binding affinity of this compound and its analogs to various biological targets. mdpi.commdpi.com This can help in identifying potential therapeutic applications and in prioritizing compounds for experimental testing. For instance, molecular modeling has been used to understand the selective inhibition of COX-2 by certain isoxazole derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can also be performed to correlate the structural features of a series of this compound derivatives with their biological activity. acs.org This can lead to the development of predictive models that can accelerate the discovery of potent and selective compounds.

| Computational Method | Application for this compound | Potential Outcomes |

| Molecular Docking | Predicting binding modes and affinities to biological targets. | Identification of potential protein targets, guiding lead optimization. mdpi.commdpi.com |

| Quantum Mechanics (QM) | Calculating electronic properties and reaction mechanisms. | Understanding reactivity, predicting spectroscopic properties. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the compound and its complexes. | Assessing conformational flexibility and binding stability. nih.govnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Developing predictive models for biological activity. | Guiding the design of more potent and selective analogs. acs.org |

Exploration of New Biological Targets and Pathways (in vitro/ex vivo)

The isoxazole scaffold is known to interact with a wide range of biological targets, suggesting that this compound may also possess diverse pharmacological activities. researchgate.netnih.gov Future research should focus on a systematic in vitro and ex vivo screening of this compound against various biological targets and pathways.

Given the known activities of other isoxazoles, potential targets for investigation include:

Kinases: Many isoxazole derivatives are potent kinase inhibitors. nih.govresearchgate.net Screening this compound against a panel of kinases could reveal novel anticancer or anti-inflammatory agents. For example, derivatives of 3-tert-butylisoxazole have shown significant inhibitory activity against FLT3 kinase, a target in acute myeloid leukemia. nih.govresearchgate.net

Enzymes: Isoxazolones have been identified as inhibitors of enzymes such as human neutrophil elastase and sirtuins. nih.govnih.gov

Receptors: Certain isoxazole-containing compounds have shown affinity for various receptors, including those involved in neurotransmission. acs.org

In vitro and ex vivo studies using cell lines and tissue samples can provide valuable information on the compound's efficacy and mechanism of action. mdpi.com For example, assessing its anti-proliferative activity against a panel of cancer cell lines could be a starting point. nih.govmdpi.com

| Potential Biological Target Class | Examples of Known Isoxazole Activity | Potential Therapeutic Area |

| Protein Kinases | FLT3, FMS kinase, PKB inhibitors nih.govnih.govresearchgate.netnih.gov | Cancer, Inflammatory Diseases |

| Enzymes | COX-1/COX-2, Human Neutrophil Elastase, sPLA2 inhibitors nih.govnih.gov | Inflammation, Pain |

| G-Protein Coupled Receptors (GPCRs) | 5-HT1A receptor ligands acs.org | Neurological Disorders |

| Ion Channels | TRPV1 antagonists nih.gov | Pain |

Integration into Emerging Fields of Chemical Biology and Drug Discovery Technologies

The unique structural features of this compound make it an attractive candidate for integration into emerging fields of chemical biology and drug discovery.

Unnatural Amino Acids: The amino group in this compound allows for its potential use as an unnatural amino acid. researchgate.netsemanticscholar.org Incorporation of this moiety into peptides could lead to novel peptidomimetics with enhanced stability and biological activity. researchgate.net

Combinatorial Chemistry: The isoxazolone core can serve as a scaffold for the construction of combinatorial libraries. mdpi.com High-throughput synthesis and screening of a library of this compound derivatives could rapidly identify hits for various biological targets.

PROTACs and Molecular Glues: The development of Proteolysis Targeting Chimeras (PROTACs) and molecular glues represents a paradigm shift in drug discovery. The isoxazolone scaffold could potentially be incorporated into these modalities to induce the degradation of specific target proteins.

Addressing Current Limitations and Defining New Research Frontiers for the Compound Class

While the isoxazolone class holds great promise, there are limitations to be addressed. A key challenge is often the lack of specificity of some derivatives, leading to off-target effects. Future research on this compound should aim to develop highly selective compounds.

New research frontiers for this compound class could include:

Development of Photo-activatable Derivatives: The isoxazolone ring could be modified to create photo-activatable probes for studying biological processes with high spatial and temporal resolution.

Exploration in Agrochemicals: The biological activity of isoxazoles is not limited to human therapeutics. Investigating the potential of this compound and its derivatives as herbicides or fungicides could open up new applications. mdpi.com

Materials Science Applications: The unique electronic and structural properties of isoxazoles could be harnessed for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or sensors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.